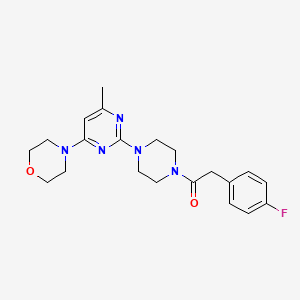

2-(4-Fluorophenyl)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN5O2/c1-16-14-19(25-10-12-29-13-11-25)24-21(23-16)27-8-6-26(7-9-27)20(28)15-17-2-4-18(22)5-3-17/h2-5,14H,6-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIANZAZJHYIVAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)F)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. Common synthetic routes may include:

Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution reactions.

Piperazine Ring Formation: The piperazine ring can be synthesized through cyclization reactions involving appropriate diamines and dihalides.

Morpholinopyrimidine Synthesis: The morpholinopyrimidine moiety can be constructed via condensation reactions between pyrimidine derivatives and morpholine.

Final Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with the morpholinopyrimidine-piperazine intermediate under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or morpholine rings, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: N-oxides of the piperazine or morpholine rings.

Reduction: Alcohol derivatives of the ethanone moiety.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Overview

2-(4-Fluorophenyl)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a fluorophenyl group, a piperazine moiety, and a morpholinopyrimidine, suggests various applications, particularly in the fields of anti-inflammatory and anticancer therapies.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds structurally related to this compound. For instance:

- Compounds V4 and V8 (related derivatives) demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages at non-cytotoxic concentrations. This suggests that similar compounds may also exhibit anti-inflammatory effects by modulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes .

Anticancer Properties

Preliminary studies indicate that this compound may have anticancer applications. Its structural analogs have shown:

- Inhibition of cell proliferation in various cancer cell lines.

- Modulation of signaling pathways involved in tumor growth and metastasis.

Molecular docking studies suggest that the compound has strong binding affinities with proteins implicated in cancer progression, indicating a potential role in targeted cancer therapies.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)ethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Differences

Pyrimidine Modifications: The target compound’s 4-methyl-6-morpholinopyrimidine group may improve target selectivity compared to thienopyrimidine derivatives (e.g., ), which exhibit broader kinase inhibition profiles .

Piperazine Substituents: Methanesulfonyl-piperazine derivatives () introduce sulfonyl groups that enhance hydrogen bonding but may reduce solubility .

Phenyl Group Variations :

- The 4-fluorophenyl group in the target compound balances hydrophobicity and electronic effects. In contrast, 2-chlorophenyl analogs () exhibit greater steric hindrance, which may alter receptor interactions .

Research Findings and Implications

- Morpholine vs. Thiophene Rings : Morpholine-substituted pyrimidines (target compound) exhibit better aqueous solubility than thiophene-based analogs (), which are prone to aggregation .

- Halogen Effects : Fluorine at the phenyl para-position (target) minimizes metabolic deactivation compared to ortho-chloro substituents (), which may increase toxicity .

- Piperazine Linkers : Methanesulfonyl-piperazine derivatives () show enhanced pharmacokinetic profiles but require stabilization via co-crystallization (SHELX-refined structures) .

Biological Activity

2-(4-Fluorophenyl)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)ethanone is a complex organic compound with the molecular formula C₁₈H₂₃FN₄O. The compound features a fluorophenyl group, a piperazine moiety, and a morpholinopyrimidine structure, suggesting potential applications in medicinal chemistry, particularly in anti-inflammatory and anticancer therapies.

Synthesis and Structure

The synthesis of this compound typically involves multi-step synthetic pathways that incorporate various functional groups to enhance its biological activity. The compound's structural uniqueness lies in its combination of functional groups, which potentially allows for enhanced selectivity towards specific biological targets compared to its analogs.

Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages at non-cytotoxic concentrations. This effect is likely mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are key enzymes involved in the inflammatory response .

Table 1: Summary of Biological Activities

| Compound | Activity | Mechanism |

|---|---|---|

| V4 | Anti-inflammatory | Inhibition of NO production; downregulation of iNOS and COX-2 |

| V8 | Anti-inflammatory | Similar mechanisms as V4 |

| 2-(4-FP)-Piperazine | Potential anticancer | Modulation of cellular signaling pathways |

Case Studies

A related study evaluated several derivatives of morpholinopyrimidine compounds, including those with similar piperazine structures. Compounds V4 and V8 were particularly noted for their ability to significantly reduce inflammatory markers in macrophage cells. The study utilized molecular docking studies to demonstrate strong affinities between these compounds and the active sites of iNOS and COX-2, indicating a rational basis for their observed biological activities .

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors that modulate various biochemical pathways. For instance, inhibition of iNOS and COX-2 leads to decreased inflammatory responses, while potential anticancer effects may arise from alterations in cellular signaling pathways associated with tumor growth and proliferation .

Q & A

Q. What are the optimized synthetic routes for preparing 2-(4-Fluorophenyl)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)ethanone?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

Nucleophilic substitution to functionalize the pyrimidine ring with morpholine.

Piperazine coupling via Buchwald–Hartwig amination or SNAr reactions to introduce the fluorophenyl-ethanone moiety.

Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water).

Critical parameters include temperature control (0–5°C for exothermic steps) and anhydrous conditions for moisture-sensitive intermediates. Reaction progress is monitored by TLC and LC-MS .

Q. How is the crystal structure of this compound determined, and what key structural parameters are observed?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is performed using a Stoe IPDS 2 diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Data collection includes:

-

Crystal system : Triclinic, space group .

-

Unit cell parameters :

Parameter Value 8.9168 Å 10.7106 Å 13.5147 Å 73.489° 71.309° 83.486° -

Refinement : SHELXL-2018/3 (full-matrix least-squares on ), achieving , . Key bond lengths (e.g., C=O: 1.212 Å) and torsion angles confirm planar pyrimidine and piperazine puckering .

Advanced Research Questions

Q. How can conformational flexibility in the piperazine ring be quantitatively analyzed?

Methodological Answer: Conformational analysis employs Cremer-Pople puckering coordinates ( ):

Calculate the puckering amplitude () and phase angle () using atomic coordinates from SCXRD.

For the piperazine ring, values > 10° indicate non-planarity, while distinguishes chair () or boat () conformers.

Validate with DFT calculations (B3LYP/6-311++G(d,p)) to compare experimental vs. optimized geometries. Discrepancies > 0.05 Å in bond lengths suggest crystal packing effects .

Q. How can contradictions between spectroscopic (NMR) and crystallographic data be resolved?

Methodological Answer:

NMR vs. SCXRD :

- Dynamic effects : Solution-phase NMR may average conformers, while SCXRD captures static solid-state geometry. Use variable-temperature NMR to detect conformational exchange.

- Tautomerism : Compare -NMR chemical shifts (e.g., carbonyl C=O at ~200 ppm) with SCXRD bond lengths.

Refinement artifacts : Cross-validate SHELXL refinement () with independent software (e.g., OLEX2). High residual density (> 0.5 eÅ) indicates mis-modeling .

Q. What computational strategies are effective for studying electronic properties and bioactivity?

Methodological Answer:

DFT Calculations :

- Optimize geometry at the B3LYP/6-311G(d,p) level.

- Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to predict reactivity.

Molecular Docking :

- Use AutoDock Vina to simulate interactions with target proteins (e.g., viral proteases).

- Validate docking poses with MD simulations (AMBER force field, 100 ns trajectory).

ADMET Prediction : SwissADME predicts logP (2.8) and bioavailability scores (> 0.55) to prioritize analogs .

Q. How are impurities or by-products characterized during synthesis?

Methodological Answer:

LC-MS/MS : Identify by-products using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+).

SCXRD : Co-crystallize impurities (e.g., unreacted intermediates) and solve structures to confirm stereochemical deviations.

Kinetic Analysis : Monitor reaction intermediates via -NMR (e.g., disappearance of morpholine protons at δ 3.6 ppm) .

Data Contradiction Analysis

Q. How to address discrepancies in reported crystallographic RRR-factors for this compound?

Methodological Answer:

Refinement Protocols : Compare SHELXL () vs. JANA2006 refinement. Higher -factors in SHELXL may arise from anisotropic displacement parameters or twinning.

Data Quality : Assess (> 2.0 for high-resolution data) and completeness (> 95%). Incomplete data (e.g., missing high-θ reflections) inflate -factors.

Twinning : Use PLATON’s TWINABS to deconvolute overlapping reflections in twinned crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.